2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis typically involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: 2-Carboxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . For example, it has been studied as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which plays a crucial role in cancer immunotherapy . The interaction with these targets can lead to the modulation of immune responses and the inhibition of tumor growth .
Comparison with Similar Compounds
2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine, commonly used in peptide-based drugs.
Phenylalanine derivatives: These compounds share structural similarities and are often used in the synthesis of bioactive molecules.
Other tetrahydroisoquinoline derivatives: These include various substituted tetrahydroisoquinolines that exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization compared to other similar compounds .
Properties
IUPAC Name |
2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNGQVWZRPUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489132 |
Source
|
Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61047-23-2 |
Source
|
Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.